4-Amino-2-chloro-3-methylbenzonitrile
Overview
Description
4-Amino-2-chloro-3-methylbenzonitrile is a chemical compound that is part of the aminobenzonitrile family. This family of compounds is characterized by the presence of an amino group (NH2) and a cyano group (CN) attached to a benzene ring. The specific structure of 4-amino-2-chloro-3-methylbenzonitrile includes additional substituents: a chlorine atom and a methyl group, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of aminobenzonitriles, including derivatives like 4-amino-2-chloro-3-methylbenzonitrile, can be achieved through a chemoselective aminocyanation process. This process involves the direct addition of aryl cyanamides to arynes, which allows for the simultaneous incorporation of amino and cyano groups via cleavage of inert N-CN bonds . This method affords 1,2-bifunctional aminobenzonitriles, which are valuable intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of aminobenzonitrile derivatives can vary significantly depending on the substituents attached to the benzene ring. For instance, the presence of different substituents can lead to variations in the conformation of the central linker, as observed in the solid-state structures of amino analogs of bisbenzonitriles . The molecular packing can also be influenced by the position of nitrogen atoms within the structure, affecting the overall molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Aminobenzonitriles can undergo various chemical reactions due to the presence of reactive amino and cyano groups. The postsynthetic functionalization of aminocyanation products can lead to the formation of diverse synthetically important derivatives, including drug molecules and fused heterocycles . Additionally, the amino group can participate in intramolecular charge transfer (ICT) reactions, as observed in certain aminobenzonitrile derivatives, leading to dual fluorescence and other photophysical phenomena .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-2-chloro-3-methylbenzonitrile are influenced by its molecular structure. The presence of an amino group can lead to the formation of hydrogen bonds, which can affect the compound's solvation and crystallization behavior . The introduction of substituents like chlorine and methyl groups can also impact the acidity of the NH protons and the overall stability of the compound . Theoretical studies on related compounds suggest that the excited states of these molecules can be significantly modified by the presence of substituents, which can alter their photophysical properties .
Scientific Research Applications
Synthesis of Imidazolin-2-ones
4-Amino-2-chloro-3-methylbenzonitrile is employed as a reagent in the synthesis of imidazolin-2-ones. These compounds have been designed and synthesized for their potential as highly potent, orally active, and muscle-selective androgen receptor modulators (SARMs). Such applications highlight the role of this compound in the development of new therapeutic agents, specifically targeting androgen receptors with improved selectivity and efficacy.
Role in Life Science Research and Development
This chemical is also integral in various life science research and development processes. It is part of the toolset in research laboratories, contributing to the advancement of scientific knowledge in areas such as organic synthesis, molecular biology, and chemical engineering. The use of 4-Amino-2-chloro-3-methylbenzonitrile in these fields underscores its versatility and importance in facilitating experimental procedures and innovation in life sciences.
Support in Bioprocessing and Production
In the context of bioprocessing and production, 4-Amino-2-chloro-3-methylbenzonitrile is part of the supply chain for raw materials and essential supplies. Its use in these areas is indicative of its role in supporting the manufacture of pharmaceuticals and other chemical products. This demonstrates the compound's relevance not just in research settings, but also in large-scale industrial applications where its chemical properties are leveraged for various production processes.
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
4-amino-2-chloro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTRNRRXHOGTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619249 | |
Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-3-methylbenzonitrile | |
CAS RN |
573768-09-9 | |
Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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